3-Iodo-8-methylimidazo[1,2-a]pyrazine
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Overview
Description
3-Iodo-8-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring The presence of an iodine atom at the third position and a methyl group at the eighth position further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-8-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-aminopyrazine and 2-iodoacetophenone as starting materials. The reaction proceeds through a cyclization process facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the imidazo[1,2-a]pyrazine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-8-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be employed to modify the pyrazine ring or other parts of the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide under mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents to facilitate reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products.
Scientific Research Applications
3-Iodo-8-methylimidazo[1,2-a]pyrazine has found applications in several scientific research areas:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a building block for the synthesis of functionalized molecules.
Mechanism of Action
The mechanism of action of 3-Iodo-8-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The iodine atom and the fused bicyclic structure play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-8-methylimidazo[1,2-a]pyridine
- 3-Iodo-8-methylimidazo[1,2-a]pyrimidine
- 3-Iodo-8-methylimidazo[1,2-a]pyrrole
Uniqueness
3-Iodo-8-methylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and fused ring structure. The presence of an iodine atom at the third position and a methyl group at the eighth position imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C7H6IN3 |
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Molecular Weight |
259.05 g/mol |
IUPAC Name |
3-iodo-8-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H6IN3/c1-5-7-10-4-6(8)11(7)3-2-9-5/h2-4H,1H3 |
InChI Key |
GBLFXDITUNYUSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=NC=C2I |
Origin of Product |
United States |
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